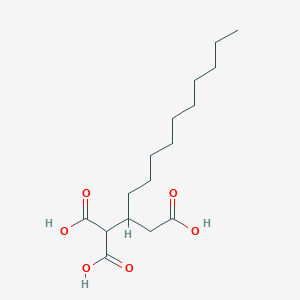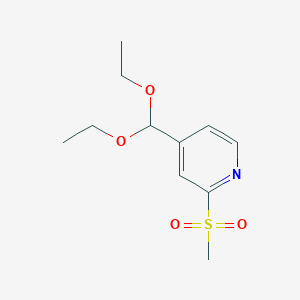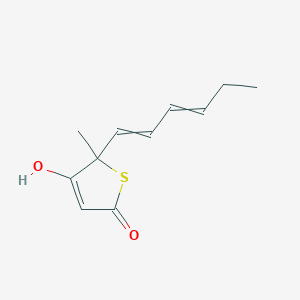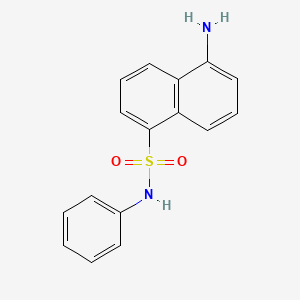![molecular formula C6H11ClO B12611329 7-Oxabicyclo[4.1.0]heptane-hydrogen chloride CAS No. 874108-17-5](/img/structure/B12611329.png)
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride is a chemical compound with the molecular formula C6H10O·HCl. It is a bicyclic ether, specifically an epoxide, which is a three-membered cyclic ether. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride can be synthesized through the epoxidation of cyclohexene. The reaction typically involves the use of a peracid, such as peracetic acid or m-chloroperbenzoic acid, in an organic solvent like dichloromethane. The reaction conditions usually require a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion to the epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow epoxidation of cyclohexene using a peracid in a reactor system. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly strained and reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Oxidation: Further oxidation can lead to the formation of diols or other oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include water, alcohols, and amines. The reactions are typically carried out in the presence of a catalyst such as a Lewis acid (e.g., boron trifluoride) at room temperature.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide are employed under controlled conditions.
Major Products
Nucleophilic Substitution: The major products are ring-opened alcohols or amines.
Reduction: The major product is cyclohexanol.
Oxidation: The major products are diols or other oxygenated derivatives.
Applications De Recherche Scientifique
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a building block for pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-hydrogen chloride involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the hydrogen chloride component.
1,2-Epoxycyclohexane: Another epoxide with a similar ring structure.
Tetramethyleneoxirane: A related bicyclic ether with different substituents.
Uniqueness
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride is unique due to its combination of a bicyclic ether structure and the presence of hydrogen chloride. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .
Propriétés
Numéro CAS |
874108-17-5 |
|---|---|
Formule moléculaire |
C6H11ClO |
Poids moléculaire |
134.60 g/mol |
Nom IUPAC |
7-oxabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H10O.ClH/c1-2-4-6-5(3-1)7-6;/h5-6H,1-4H2;1H |
Clé InChI |
GHSDWAZVIBSVON-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)O2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)



![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)
![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)



![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)
